molecular formula C7H12N2O4S2 B14383610 3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane CAS No. 88427-99-0

3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane

Cat. No.: B14383610
CAS No.: 88427-99-0
M. Wt: 252.3 g/mol
InChI Key: YDTOTVGVVZZWRF-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane is a complex organic compound characterized by the presence of a thiazinane ring substituted with ethanesulfonyl and nitromethylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane typically involves multi-step organic reactions One common method includes the reaction of a thiazinane derivative with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane can undergo various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro derivatives.

    Reduction: The nitromethylidene group can be reduced to form amine derivatives.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazinane derivatives depending on the reagent used.

Scientific Research Applications

3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane involves its interaction with specific molecular targets. The nitromethylidene group can participate in redox reactions, while the ethanesulfonyl group can interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane
  • 3-(Ethanesulfonyl)-2-(aminomethylidene)-1,3-thiazinane
  • 3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-oxazinane

Uniqueness

3-(Ethanesulfonyl)-2-(nitromethylidene)-1,3-thiazinane is unique due to the specific combination of the ethanesulfonyl and nitromethylidene groups on the thiazinane ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88427-99-0

Molecular Formula

C7H12N2O4S2

Molecular Weight

252.3 g/mol

IUPAC Name

3-ethylsulfonyl-2-(nitromethylidene)-1,3-thiazinane

InChI

InChI=1S/C7H12N2O4S2/c1-2-15(12,13)8-4-3-5-14-7(8)6-9(10)11/h6H,2-5H2,1H3

InChI Key

YDTOTVGVVZZWRF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCSC1=C[N+](=O)[O-]

Origin of Product

United States

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